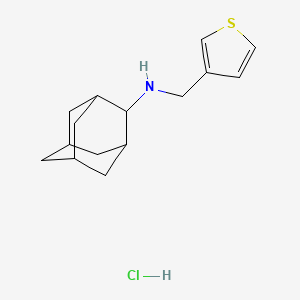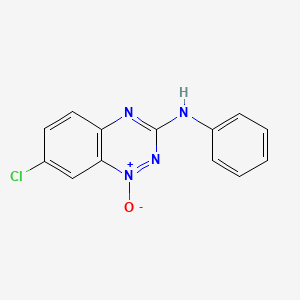![molecular formula C30H38O4Si2 B15174002 6,12-Bis[(triethylsilyl)oxy]tetracene-5,11-dione CAS No. 919782-47-1](/img/structure/B15174002.png)
6,12-Bis[(triethylsilyl)oxy]tetracene-5,11-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,12-Bis[(triethylsilyl)oxy]tetracene-5,11-dione is a chemical compound with the molecular formula C30H38O4Si2. It is a derivative of tetracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two triethylsilyl groups attached to the oxygen atoms at the 6 and 12 positions of the tetracene-5,11-dione core. This compound is of interest in various fields of scientific research due to its unique structural and chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,12-Bis[(triethylsilyl)oxy]tetracene-5,11-dione typically involves the following steps:
Starting Material: The synthesis begins with tetracene-5,11-dione as the starting material.
Silylation Reaction: The tetracene-5,11-dione undergoes a silylation reaction with triethylsilyl chloride (TESCl) in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.
Purification: The resulting product, this compound, is purified using techniques such as column chromatography or recrystallization to obtain a pure compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques to ensure the quality and purity of the final product.
化学反応の分析
Types of Reactions
6,12-Bis[(triethylsilyl)oxy]tetracene-5,11-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione groups to diol groups.
Substitution: The triethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alcohols, amines, or thiols can be used to replace the triethylsilyl groups under appropriate conditions
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Diol derivatives.
Substitution: Various substituted tetracene derivatives depending on the nucleophile used
科学的研究の応用
6,12-Bis[(triethylsilyl)oxy]tetracene-5,11-dione has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other tetracene derivatives and as a model compound for studying the reactivity of polycyclic aromatic hydrocarbons.
Biology: The compound’s derivatives are investigated for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the development of organic semiconductors and materials for electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
作用機序
The mechanism of action of 6,12-Bis[(triethylsilyl)oxy]tetracene-5,11-dione and its derivatives depends on the specific application and the molecular targets involvedThese interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to the observed biological effects .
類似化合物との比較
Similar Compounds
Tetracene-5,11-dione: The parent compound without the triethylsilyl groups.
6,12-Dihydroxytetracene-5,11-dione: A derivative with hydroxyl groups instead of triethylsilyl groups.
6,12-Dimethoxytetracene-5,11-dione: A derivative with methoxy groups instead of triethylsilyl groups
Uniqueness
6,12-Bis[(triethylsilyl)oxy]tetracene-5,11-dione is unique due to the presence of the triethylsilyl groups, which enhance its solubility in organic solvents and provide a handle for further functionalization.
特性
CAS番号 |
919782-47-1 |
|---|---|
分子式 |
C30H38O4Si2 |
分子量 |
518.8 g/mol |
IUPAC名 |
6,12-bis(triethylsilyloxy)tetracene-5,11-dione |
InChI |
InChI=1S/C30H38O4Si2/c1-7-35(8-2,9-3)33-29-23-19-15-13-17-21(23)28(32)26-25(29)27(31)22-18-14-16-20-24(22)30(26)34-36(10-4,11-5)12-6/h13-20H,7-12H2,1-6H3 |
InChIキー |
MSCRCFJZMXRBFJ-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)OC1=C2C(=C(C3=CC=CC=C3C2=O)O[Si](CC)(CC)CC)C(=O)C4=CC=CC=C41 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[4-(Propan-2-yl)phenyl]pyrimidine-4-carboxylic acid](/img/structure/B15173925.png)
![(2S)-2-[1-(3-Bromophenyl)-2-nitroethyl]cyclohexan-1-one](/img/structure/B15173929.png)
![Butanoic acid, 2-[[[3'-[[(4-chloro-2,5-dimethylphenyl)sulfonyl]amino]-3,5-dimethyl[1,1'-biphenyl]-4-yl]carbonyl]methylamino]-4-(dimethylamino)-, methyl ester, (2S)-](/img/structure/B15173933.png)
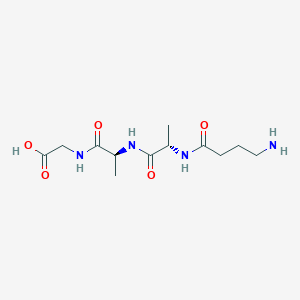
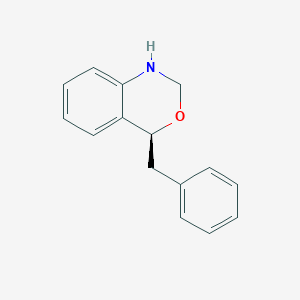

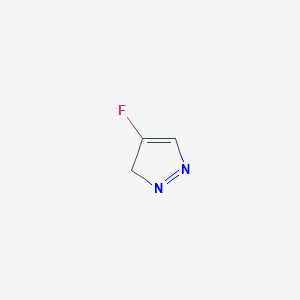
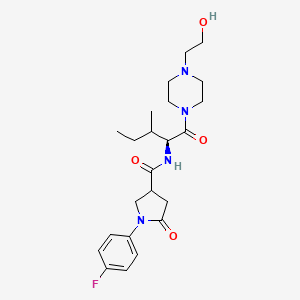
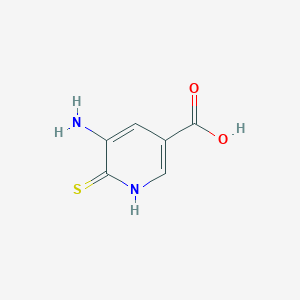
![8-Chloro-4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B15173993.png)

